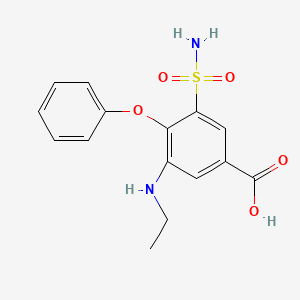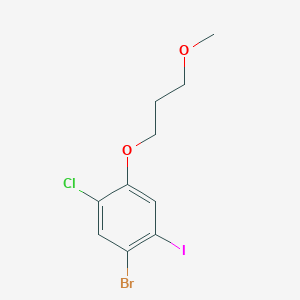
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with a 3-methoxypropoxy group. This compound is of interest due to its unique structure, which allows for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene typically involves multi-step reactions starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the 3-methoxypropoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene depends on its specific application
Electrophilic Substitution: The halogen atoms can act as electrophiles, facilitating reactions with nucleophiles.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
- 3-Bromoiodobenzene
Uniqueness
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is unique due to the presence of multiple halogen atoms and a 3-methoxypropoxy group, which allows for diverse chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11BrClIO2 |
|---|---|
Molekulargewicht |
405.45 g/mol |
IUPAC-Name |
1-bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H11BrClIO2/c1-14-3-2-4-15-10-6-9(13)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
OPRRKGDYNJZJLD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=CC(=C(C=C1Cl)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


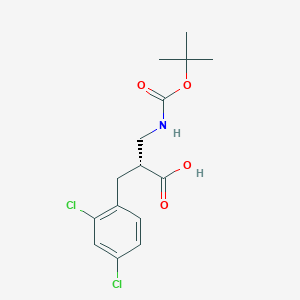
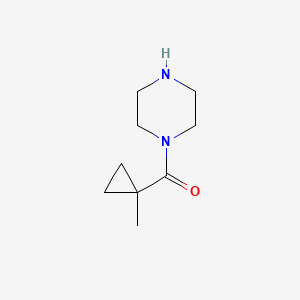

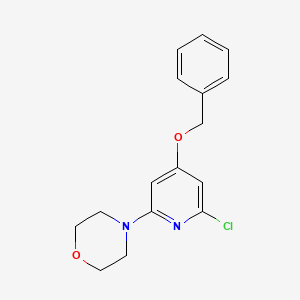
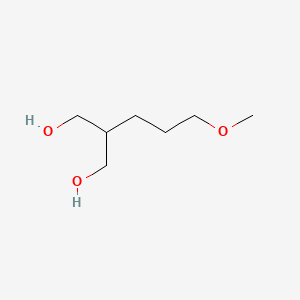



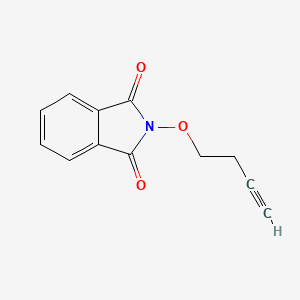
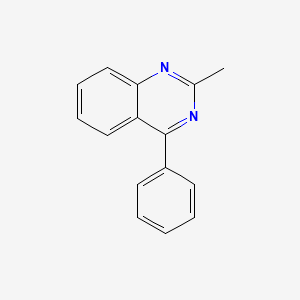

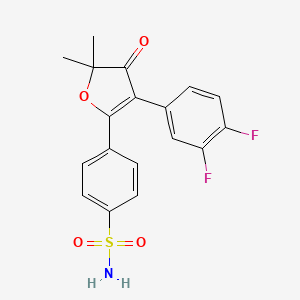
![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
